molecular formula C16H19N3O2S B6624839 (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

Cat. No.: B6624839
M. Wt: 317.4 g/mol
InChI Key: JFXBGECCTINSMY-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of cyclopropyl, oxazole, thiazole, and piperidine moieties

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-9-22-15(17-10)12-4-6-19(7-5-12)16(20)13-8-21-18-14(13)11-2-3-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBGECCTINSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCN(CC2)C(=O)C3=CON=C3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the cyclopropyl oxazole and the thiazole piperidine derivatives. These components are then coupled using appropriate reagents and catalysts under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: shares structural similarities with other compounds that contain oxazole, thiazole, or piperidine rings.

    Examples: Compounds like (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanol or (3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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